molecular formula C8H14O8S2 B14674961 Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate CAS No. 35986-08-4

Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate

Cat. No.: B14674961
CAS No.: 35986-08-4
M. Wt: 302.3 g/mol
InChI Key: PIMUOPGZUQUDFF-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is an organic compound with the molecular formula C8H14O8S2 It is a diester derivative of ethanedisulfonic acid and is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to a dimethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate typically involves the esterification of ethanedisulfonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:

Ethanedisulfonic acid+2MethanolH2SO4Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate+2Water\text{Ethanedisulfonic acid} + 2 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate} + 2 \text{Water} Ethanedisulfonic acid+2MethanolH2​SO4​​Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate+2Water

Industrial Production Methods

In an industrial setting, the production of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate involves the interaction of its sulfonyl and ester groups with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles such as amines or thiols. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with ether linkages instead of sulfonyl groups.

    1,2-Ethanediol, diacetate: Contains two acetate groups attached to an ethane backbone but lacks the sulfonyl groups.

Uniqueness

Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is unique due to the presence of both sulfonyl and ester groups in its structure This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis

Properties

CAS No.

35986-08-4

Molecular Formula

C8H14O8S2

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)sulfonylethylsulfonyl]acetate

InChI

InChI=1S/C8H14O8S2/c1-15-7(9)5-17(11,12)3-4-18(13,14)6-8(10)16-2/h3-6H2,1-2H3

InChI Key

PIMUOPGZUQUDFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CCS(=O)(=O)CC(=O)OC

Origin of Product

United States

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